Methyl 2-(tert-butoxycarbonylamino)-2-methylpropanoate

概述

描述

Methyl 2-(tert-butoxycarbonylamino)-2-methylpropanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(tert-butoxycarbonylamino)-2-methylpropanoate typically involves the reaction of tert-butyl chloroformate with an amino acid derivative in the presence of a base. One common method involves the use of potassium tert-butoxide in tetrahydrofuran (THF) as the base, which facilitates the formation of the Boc-protected amino acid ester .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The use of tert-butyl hydroperoxide as an oxidizing agent in the presence of benzyl cyanide has also been reported as an efficient method for the preparation of tert-butyl esters .

化学反应分析

Types of Reactions

Methyl 2-(tert-butoxycarbonylamino)-2-methylpropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) is commonly used as an oxidizing agent.

Reduction: Sodium borohydride (NaBH₄) in methanol is often employed for reduction reactions.

Substitution: Methanesulfonyl chloride and cesium acetate in the presence of crown ether-18-6 are used for inversion and substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted amino acid derivatives, depending on the specific reaction conditions and reagents used.

科学研究应用

Organic Synthesis

Methyl 2-(tert-butoxycarbonylamino)-2-methylpropanoate serves as an important intermediate in the synthesis of peptides and other complex organic molecules. Its stability and reactivity make it suitable for diverse synthetic pathways, including:

- Peptide Synthesis : The Boc group allows for selective protection and deprotection during peptide assembly, facilitating the formation of various peptide bonds without unwanted side reactions .

- Modification of Amino Acids : The compound can be used to introduce specific functional groups into amino acids through nucleophilic substitution reactions .

Biological Studies

In biological research, this compound is instrumental in studying enzyme mechanisms and protein interactions. Its ability to form stable complexes with various biomolecules allows researchers to investigate:

- Enzyme Activity : By utilizing this compound as a substrate or inhibitor, scientists can elucidate the mechanisms of enzyme catalysis .

- Protein Interactions : This compound can be employed to explore the binding affinities and interactions between proteins and other biomolecules .

Pharmaceutical Development

The compound is a valuable building block in the development of pharmaceuticals. It has been identified as a potential inhibitor of Hematopoietic Prostaglandin D Synthase (H-PGDS), which plays a role in various diseases such as neurodegenerative disorders and musculoskeletal diseases . Specific applications include:

- Therapeutic Agents : this compound derivatives are being investigated for their efficacy in treating conditions like rheumatoid arthritis and asthma .

- Drug Formulation : Its properties facilitate the creation of drug formulations that require precise control over amino acid functionalities .

Case Study 1: Peptide Synthesis

A study detailed the synthesis of a cyclic peptide using this compound as a key intermediate. The Boc group was selectively removed under mild acidic conditions, allowing for further functionalization of the peptide chain without degradation . This method showcased the compound's utility in creating complex peptide structures.

Case Study 2: Enzyme Mechanism Investigation

In another research effort, this compound was utilized to probe the active site of a specific enzyme. The incorporation of this compound into substrate analogs allowed researchers to identify critical residues involved in catalysis through kinetic studies . The findings contributed significantly to understanding enzyme specificity and mechanism.

作用机制

The mechanism of action of methyl 2-(tert-butoxycarbonylamino)-2-methylpropanoate involves the protection of amino groups during chemical synthesis. The Boc group provides steric hindrance, preventing unwanted side reactions and allowing for selective deprotection under mild acidic conditions. This selective protection and deprotection mechanism is crucial in peptide synthesis and other complex organic transformations .

相似化合物的比较

Similar Compounds

Methyl 2-(tert-butoxycarbonylamino)-3-hydroxy-3-phenylpropanoate: This compound is similar in structure but contains a phenyl group and a hydroxyl group, making it useful in different synthetic applications.

2-(N-tert-butoxycarbonylamino) pyridine: This compound features a pyridine ring and is used in the synthesis of heterocyclic compounds.

Uniqueness

Methyl 2-(tert-butoxycarbonylamino)-2-methylpropanoate is unique due to its specific structure, which provides stability and reactivity in organic synthesis. Its ability to undergo selective protection and deprotection reactions makes it a valuable tool in the synthesis of peptides and other complex molecules.

生物活性

Methyl 2-(tert-butoxycarbonylamino)-2-methylpropanoate, often referred to as Boc-Aib-Ome, is a compound of significant interest in medicinal chemistry due to its biological activities and potential therapeutic applications. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

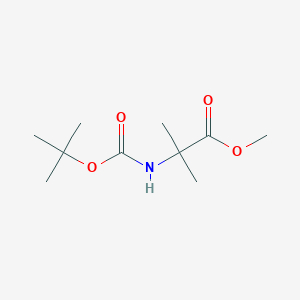

This compound features a tert-butoxycarbonyl (Boc) protective group, which is commonly used in peptide synthesis to protect amines. The general structure can be represented as follows:

Synthesis Overview:

The synthesis of Boc-Aib-Ome typically involves:

- Protection of the amine using Boc anhydride.

- Esterification of the carboxylic acid with methanol.

- Purification through column chromatography to obtain the final product in high yield.

1. Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

2. Antiviral Properties

The compound has been evaluated for its antiviral activity, particularly against HIV-1. Studies demonstrated that derivatives incorporating similar structures exhibit significant inhibition of viral replication, indicating that Boc-Aib-Ome could be a candidate for further development in antiviral therapies .

3. Enzyme Inhibition

This compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may interfere with protease activity, which is crucial for viral replication and cellular processes . The mechanism often involves competitive inhibition where the compound mimics the substrate.

The biological activity of this compound can be attributed to its interaction with biological macromolecules:

- Enzyme Binding: The Boc group enhances lipophilicity, facilitating better interaction with enzyme active sites.

- Hydrophobic Interactions: The methyl and tert-butoxy groups contribute to hydrophobic interactions that can stabilize binding to target proteins or nucleic acids.

Case Study: Antimicrobial Efficacy

A study conducted by Umesha et al. (2009) evaluated the antimicrobial effects of various Boc-protected amino acids, including this compound. Results indicated a significant reduction in microbial growth at concentrations as low as 50 µM, showcasing its potential as a broad-spectrum antimicrobial agent .

Case Study: Antiviral Activity Against HIV

In a study published in 2012, researchers synthesized several derivatives of Boc-Aib-Ome and tested their efficacy against HIV-1 protease. Compounds demonstrated IC50 values in the low micromolar range, suggesting strong inhibitory effects on viral replication pathways .

Comparative Analysis

The following table summarizes the biological activities and characteristics of this compound compared to similar compounds:

| Compound Name | Antimicrobial Activity | Antiviral Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | Yes (effective against various strains) | Yes (HIV-1 protease inhibition) | Moderate |

| Similar Compound A | Moderate | Weak | Strong |

| Similar Compound B | Strong | Moderate | Weak |

属性

IUPAC Name |

methyl 2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-9(2,3)15-8(13)11-10(4,5)7(12)14-6/h1-6H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXGSYLWMSHXMLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。